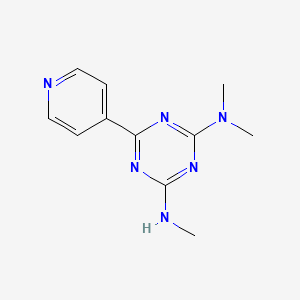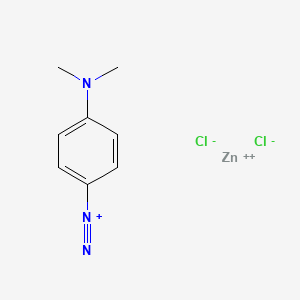
zinc;4-(dimethylamino)benzenediazonium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;4-(dimethylamino)benzenediazonium;dichloride is a diazonium salt that contains a zinc ion coordinated with 4-(dimethylamino)benzenediazonium and dichloride ions. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(dimethylamino)benzenediazonium;dichloride typically involves the diazotization of 4-(dimethylamino)aniline. This process includes the reaction of 4-(dimethylamino)aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion formed.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves similar diazotization reactions but on a larger scale. The process is carefully controlled to ensure the stability and purity of the diazonium salt, which can be sensitive to temperature and pH changes.
化学反应分析
Types of Reactions
Zinc;4-(dimethylamino)benzenediazonium;dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with activated aromatic compounds, such as phenols and anilines, to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: These reactions often require alkaline conditions and are performed at low temperatures to prevent the decomposition of the diazonium ion.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: The major products are azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
科学研究应用
Zinc;4-(dimethylamino)benzenediazonium;dichloride has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry.
Biology: Azo compounds derived from diazonium salts are used in biological staining and as indicators.
Medicine: Some azo compounds have been investigated for their potential use in pharmaceuticals.
Industry: Diazonium salts are used in the manufacturing of pigments, dyes, and polymers.
作用机制
The mechanism of action of zinc;4-(dimethylamino)benzenediazonium;dichloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is a good leaving group, making it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
相似化合物的比较
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the dimethylamino group.
4-nitrobenzenediazonium chloride: Contains a nitro group instead of a dimethylamino group.
4-methoxybenzenediazonium chloride: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
Zinc;4-(dimethylamino)benzenediazonium;dichloride is unique due to the presence of the dimethylamino group, which can influence the reactivity and stability of the diazonium ion. This compound’s specific structure allows for unique applications in dye synthesis and other chemical processes.
属性
分子式 |
C8H10Cl2N3Zn+ |
|---|---|
分子量 |
284.5 g/mol |
IUPAC 名称 |
zinc;4-(dimethylamino)benzenediazonium;dichloride |
InChI |
InChI=1S/C8H10N3.2ClH.Zn/c1-11(2)8-5-3-7(10-9)4-6-8;;;/h3-6H,1-2H3;2*1H;/q+1;;;+2/p-2 |
InChI 键 |
UKLFWJUAEWEWNR-UHFFFAOYSA-L |
规范 SMILES |
CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

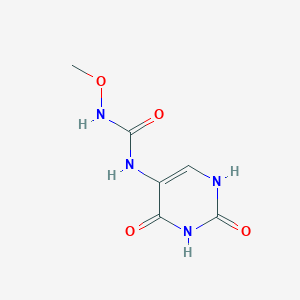
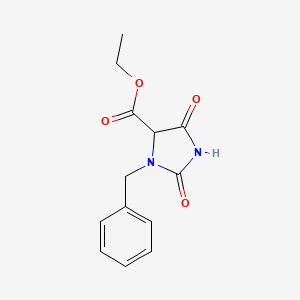
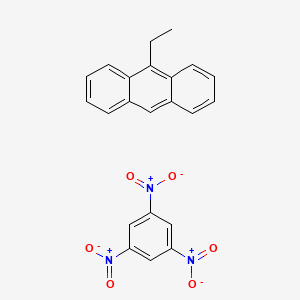

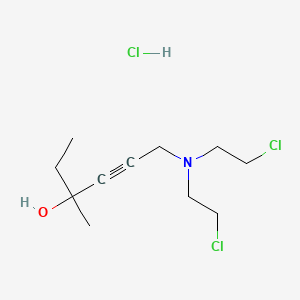
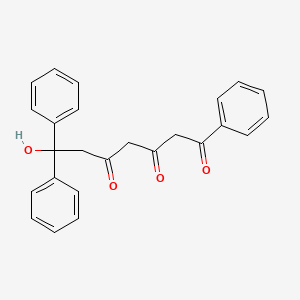
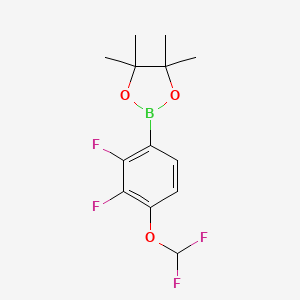
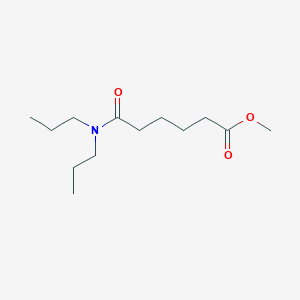
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)

![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
